N-benzyl-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
N-benzyl-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound characterized by its thiazole ring and fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method includes the reaction of 4-fluorophenylacetic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with benzylamine and 2-aminothiazole under specific conditions to yield the target compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions, particularly at the thiazole ring, can lead to the formation of new compounds with altered biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, N-benzyl-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: The compound has shown biological activity in various assays, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.
Medicine: In the medical field, this compound is being investigated for its potential use in treating various diseases. Its bioactive properties suggest that it could be developed into a new class of pharmaceuticals.
Industry: In industry, this compound is used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which N-benzyl-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide exerts its effects involves interaction with specific molecular targets. The thiazole ring and fluorophenyl group play crucial roles in binding to receptors and enzymes, leading to biological responses. The exact pathways and targets vary depending on the application, but common mechanisms include inhibition of enzyme activity and modulation of receptor signaling.
Comparison with Similar Compounds
N-benzyl-2-chloro-N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]acetamide
N-benzyl-2-chloro-N-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetamide
N-benzyl-2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Uniqueness: N-benzyl-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide stands out due to its specific substitution pattern on the phenyl ring and the presence of the fluorine atom, which significantly affects its biological activity and chemical reactivity. Compared to similar compounds, it exhibits unique properties that make it more suitable for certain applications.
Properties
IUPAC Name |
N-benzyl-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2OS/c19-10-17(23)22(11-13-4-2-1-3-5-13)18-21-16(12-24-18)14-6-8-15(20)9-7-14/h1-9,12H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLYBAQCVHXCBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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